molecular formula C9H10N2OS B3195504 5-Methoxy-2-(methylthio)benzimidazole CAS No. 91168-31-9

5-Methoxy-2-(methylthio)benzimidazole

Cat. No.: B3195504
CAS No.: 91168-31-9
M. Wt: 194.26 g/mol
InChI Key: PWMHKUVMHMOAIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-2-(methylthio)benzimidazole is a heterocyclic compound . It is used as a building block in various chemical reactions . The empirical formula is C9H10N2OS and the molecular weight is 194.253 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core with a methoxy group attached to the 5-position and a methylthio group attached to the 2-position .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 261-263 °C (lit.) .

Safety and Hazards

Safety data sheets indicate that if inhaled, the victim should be moved to fresh air and given artificial respiration if not breathing . If it comes into contact with skin or eyes, it should be washed off with plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced . It is recommended to use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires caused by this chemical .

Future Directions

Given its properties and uses, 5-Methoxy-2-(methylthio)benzimidazole could potentially be further explored in the field of corrosion inhibition . Additionally, its role in the synthesis of other compounds could be investigated .

Properties

IUPAC Name

6-methoxy-2-methylsulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-12-6-3-4-7-8(5-6)11-9(10-7)13-2/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMHKUVMHMOAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-2-(methylthio)benzimidazole
Reactant of Route 2
Reactant of Route 2
5-Methoxy-2-(methylthio)benzimidazole
Reactant of Route 3
Reactant of Route 3
5-Methoxy-2-(methylthio)benzimidazole
Reactant of Route 4
Reactant of Route 4
5-Methoxy-2-(methylthio)benzimidazole
Reactant of Route 5
5-Methoxy-2-(methylthio)benzimidazole
Reactant of Route 6
Reactant of Route 6
5-Methoxy-2-(methylthio)benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.